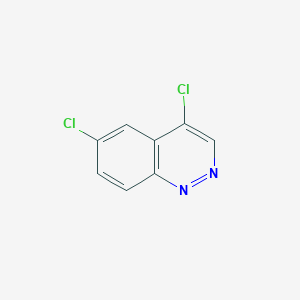
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane derivatives, which would include “1-(2-Methylpropyl)cyclopropane-1-sulfonamide”, can be achieved through various methods. One such method involves gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides . Other methods include cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents , and palladium-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación
Cyclopropanation and Cycloaddition Reactions
1-(2-Methylpropyl)cyclopropane-1-sulfonamide has been explored in various cyclopropanation and cycloaddition reactions. For instance, Zhu et al. (2014) utilized 1,1-cyclopropanes in AlCl3-promoted formal [2 + 3]-cycloaddition reactions with N-benzylic sulfonamides to construct indane derivatives, showcasing an unusual mechanism where the donor-acceptor cyclopropane acts as a 2-styrylmalonate source (Zhu et al., 2014). Similarly, Augustin et al. (2019) reported a 1,3-aminothiolation reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides, highlighting the versatility of cyclopropanes in multi-component reactions (Augustin et al., 2019).
Catalytic Applications
The compound has been instrumental in catalytic processes as well. Mackay et al. (2014) described the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, producing cyclopentene sulfonamides, which is significant for its high yield and diastereoselectivity (Mackay et al., 2014). In another example, Denmark et al. (1998) studied a zinc-sulfonamide complex that showed catalytic activity in asymmetric cyclopropanations, attributed to the complex's highly distorted tetrahedral structure (Denmark et al., 1998).
Synthesis of Cyclopropanes and Derivatives
Kobayashi et al. (2002) demonstrated the use of cyclopropyl phenyl sulfoxide with a magnesium amide to synthesize cyclopropanone dithioacetals, revealing the compound's potential in creating structurally diverse molecules (Kobayashi et al., 2002). Hartikka et al. (2007) used novel aryl sulfonamides as organocatalysts for cyclopropanation reactions, achieving high enantiomeric excesses, which is crucial for asymmetric synthesis (Hartikka et al., 2007).
Direcciones Futuras
The future directions for research on “1-(2-Methylpropyl)cyclopropane-1-sulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be investigated .
Propiedades
IUPAC Name |
1-(2-methylpropyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)5-7(3-4-7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKCCUUQAOSEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



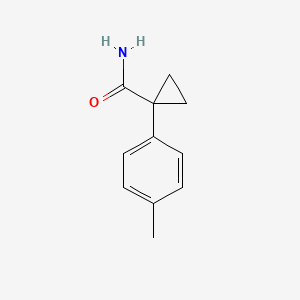
![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)


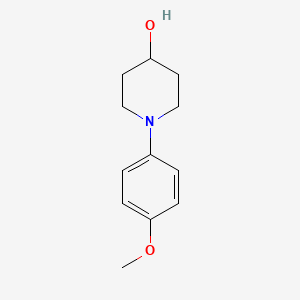
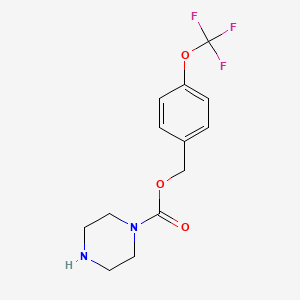
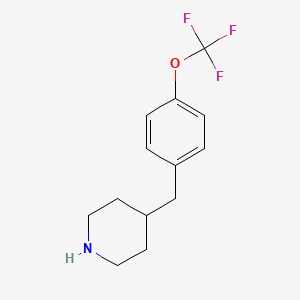
![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)

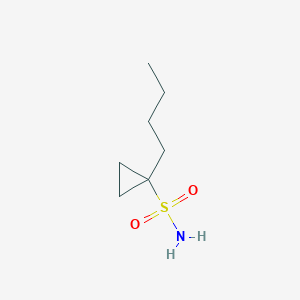
![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)
